molecular formula C11H12INO3 B12125445 4-Iodophenyl morpholine-4-carboxylate

4-Iodophenyl morpholine-4-carboxylate

Cat. No.: B12125445
M. Wt: 333.12 g/mol
InChI Key: MEXFPDYWCZZMTG-UHFFFAOYSA-N
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Description

4-Iodophenyl morpholine-4-carboxylate: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of an iodophenyl group attached to a morpholine ring via a carboxylate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenyl morpholine-4-carboxylate typically involves the reaction of 4-iodophenol with morpholine-4-carboxylic acid under specific conditions. One common method is the use of a coupling reaction facilitated by a catalyst such as copper(I) iodide in the presence of a base like potassium hydroxide. The reaction is carried out in a solvent such as 1-methyl-2-pyrrolidinone at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Iodophenyl morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodophenyl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity to these targets, while the morpholine ring can improve its solubility and bioavailability .

Comparison with Similar Compounds

    4-Iodophenyl morpholine: Similar structure but lacks the carboxylate group.

    Phenyl morpholine-4-carboxylate: Similar structure but lacks the iodine atom.

    4-Bromophenyl morpholine-4-carboxylate: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 4-Iodophenyl morpholine-4-carboxylate is unique due to the presence of both the iodophenyl and morpholine-4-carboxylate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

(4-iodophenyl) morpholine-4-carboxylate

InChI

InChI=1S/C11H12INO3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h1-4H,5-8H2

InChI Key

MEXFPDYWCZZMTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)I

Origin of Product

United States

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